

# Comprehensive Crystal Structure Analysis Protocol: 3-(2-Bromo-4-methylphenyl)pentan-3- ol

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## Compound of Interest

**Compound Name:** 3-(2-Bromo-4-methylphenyl)pentan-3-ol

**Cat. No.:** B8727966

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Document Control:

- Subject: Methodological Guide for Characterization of Sterically Hindered Halogenated Alcohols

## Executive Summary

This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of **3-(2-Bromo-4-methylphenyl)pentan-3-ol**. This molecule presents specific crystallographic challenges due to the steric bulk of the ortho-bromo substituent adjacent to the tertiary hydroxyl group and the conformational flexibility of the geminal ethyl chains.

The presence of the heavy bromine atom (

) facilitates structure solution via anomalous scattering or heavy-atom methods but requires careful absorption correction. Furthermore, the achiral nature of the central carbon (attached to two identical ethyl groups) suggests a centrosymmetric space group preference, though conformational desymmetrization remains a critical check.

## Molecular Profile & Crystallographic Predicates

Before initiating diffraction, we must understand the electrostatic and steric landscape of the target.

Feature	Specification	Crystallographic Implication
Formula		Heavy atom (Br) present; good scattering power.
Chirality	Achiral (Prochiral center at C3)	Expect Centrosymmetric Space Groups (e.g., ).
H-Bond Donor	Tertiary -OH	Likely to form dimers or chains.
Sterics	Ortho-Br, Gem-diethyl	High probability of disorder in ethyl chains; restricted rotation of phenyl ring.
Heavy Atom	Bromine	(Absorption Coefficient) will be significant. Absorption correction is mandatory.

## Phase I: Crystallogenesi s Strategy

The primary challenge with tertiary alcohols containing flexible alkyl chains is preventing the formation of amorphous oils. The ortho-bromo substituent adds lipophilicity while the hydroxyl group provides a polar anchor.

## Recommended Solvent Systems

We utilize a "Polarity Gradient" approach to induce nucleation.

- Primary Method (Slow Evaporation):
  - Solvent: Dichloromethane (DCM) / Hexane (1:3 ratio).
  - Mechanism: The compound dissolves in DCM. As DCM evaporates (higher vapor pressure), the concentration of Hexane increases, forcing the lipophilic bromo-phenyl moiety to pack while the -OH groups seek energetic stability, promoting crystallization.
- Secondary Method (Vapor Diffusion):
  - Inner Vial: Saturated solution in Ethanol or Acetone.
  - Outer Vial: Pentane or Hexane.
  - Logic: Slow diffusion of the non-polar antisolvent minimizes kinetic trapping, allowing the ethyl chains to adopt the thermodynamically most stable conformation (trans/gauche) rather than a disordered state.

## Phase II: Data Acquisition Protocol

### X-Ray Source Selection

- Preferred: Molybdenum (  
,  
).
  - Reasoning: Bromine absorbs Copper (  
) radiation significantly (  
) , leading to severe absorption errors and fluorescence. Mo radiation reduces  
significantly, ensuring more accurate intensities for the low-order reflections.
- Alternative: Copper (  
,

) is acceptable only if the crystal is a micron-sized needle (

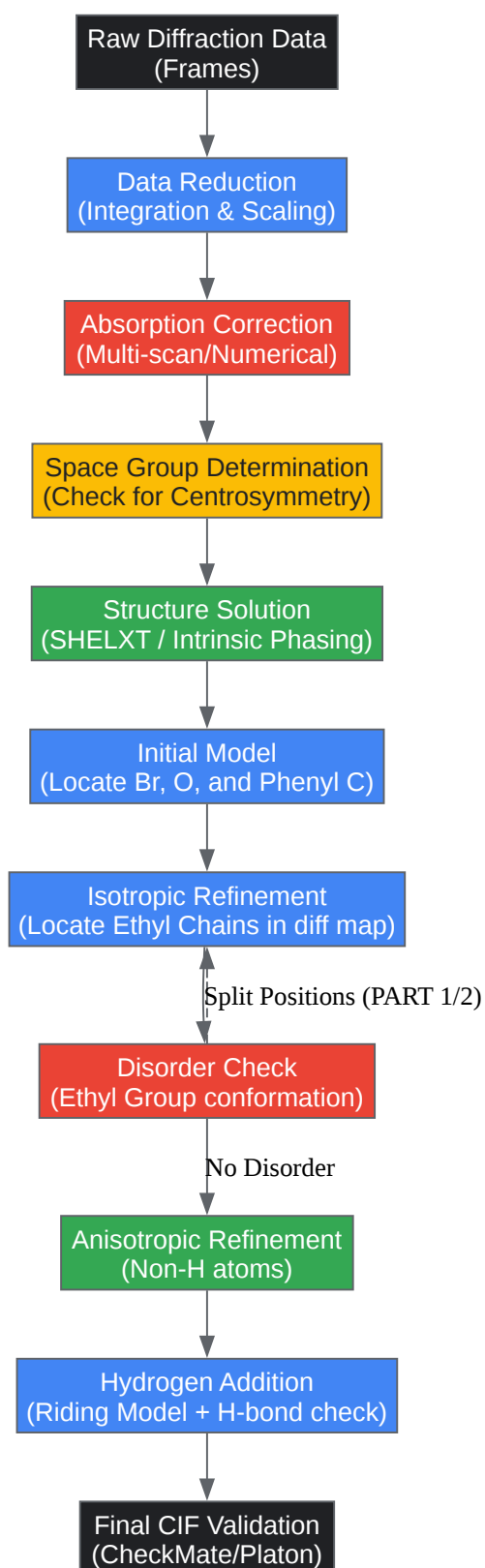
) and rigorous numerical absorption correction is applied.

## Data Collection Strategy

- Temperature: Collect at 100 K (Cryostream).
  - Causality: The gem-diethyl groups are prone to high thermal motion. Cooling freezes these vibrations, improving resolution and allowing for anisotropic refinement of the alkyl carbons.
- Redundancy: Aim for >4.0. High redundancy is required to average out absorption errors caused by the Bromine atom.
- Resolution: Aim for  
  
or better to resolve the C-C bond lengths in the ethyl chains accurately.

## Phase III: Structure Solution & Refinement Workflow

The following diagram details the logical flow for solving this specific structure, emphasizing the handling of the heavy atom and potential disorder.



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Figure 1: Decision tree for structure solution, highlighting critical checkpoints for absorption correction and alkyl chain disorder.

## Step-by-Step Refinement Protocol

### 1. Space Group Determination

- Expectation: Monoclinic

is the most common space group for achiral organic molecules (

).

- Verification: Use XPREP or OLEX2 statistics. Look for systematic absences (

and

).

- Warning: If the software suggests a chiral space group (e.g.,

), verify the Flack parameter. Since the molecule is achiral, a Flack parameter near 0.5 indicates the wrong space group (likely missed inversion center). Use PLATON/ADDSYM to check.

### 2. Phasing (The Heavy Atom Advantage)

The Bromine atom dominates the scattering.

- Method: Intrinsic Phasing (SHELXT) or Patterson Methods.
- Validation: The initial map should clearly show the Br peak (highest electron density) and the phenyl ring.

### 3. Handling the Ethyl Chains (The "Trouble" Zone)

The two ethyl groups attached to C3 often exhibit rotational disorder.

- Observation: If the terminal methyl carbons appear as "elongated cigars" (prolate thermal ellipsoids), disorder is present.

- Fix: Model the disorder over two positions using the PART command in SHELXL. Restrain bond lengths (DFIX) to standard values ( ) and thermal parameters (SIMU/DELU) to stabilize the refinement.

## 4. Hydrogen Bonding Analysis

- Hydroxyl Proton: Do not place the OH proton geometrically (AFIX 23) immediately. Locate it in the difference Fourier map ( ) to determine the correct H-bond directionality.
- Steric Check: Verify if the ortho-Br atom acts as an H-bond acceptor (Intramolecular ) or if the steric bulk forces the OH to H-bond intermolecularly.
  - Criterion: An distance suggests an intramolecular interaction.

## Validation Criteria (Self-Correcting Mechanisms)

A solved structure is only trustworthy if it passes these metrics.

Parameter	Target Value	Corrective Action if Failed
R1 Value		Check for twinning or poor absorption correction.
Goodness of Fit (GooF)		Weighting scheme optimization required.
Max Shift/Error		More refinement cycles needed; check for oscillating disorder.
Residual Density		High residual near Br is "ripples" (Fourier truncation) - acceptable. High residual elsewhere implies missed solvent or disorder.
C-Br Bond Length		If significantly shorter, check for thermal motion artifacts.

## Scientific Commentary: Structural Expectations

Based on the chemistry of **3-(2-Bromo-4-methylphenyl)pentan-3-ol**, we anticipate the following structural features:

- **Phenyl-Alkyl Orthogonality:** To minimize steric clash between the bulky Bromine atom and the ethyl groups, the phenyl ring will likely rotate out of the plane defined by the C(OH)-Ethyl backbone. The torsion angle will likely deviate significantly from .
- **Supramolecular Synthons:** The structure will likely be dominated by catemers (infinite chains) or centrosymmetric dimers ( motif). The Bromine is a poor H-bond acceptor but may participate in Type II Halogen bonding (

) if the packing allows.

## References

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